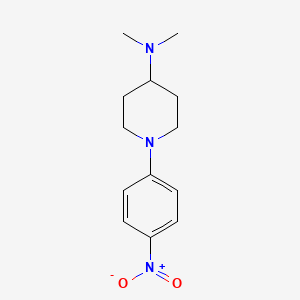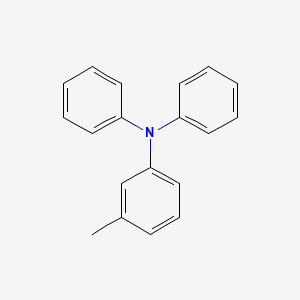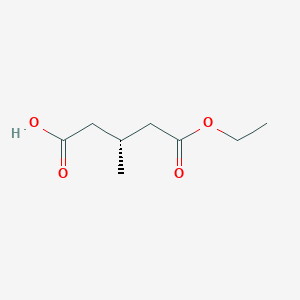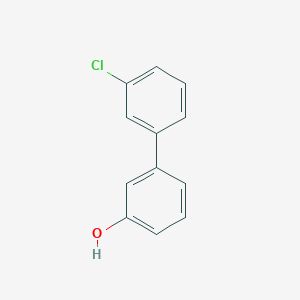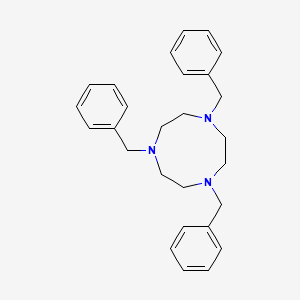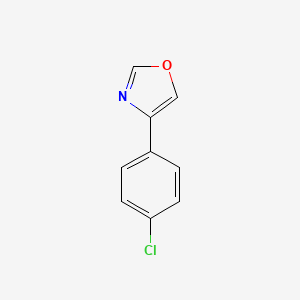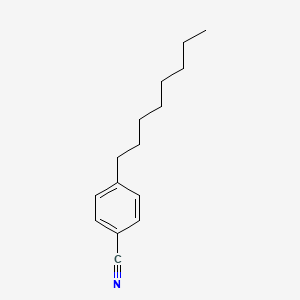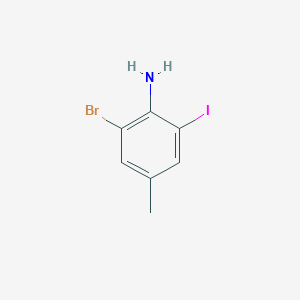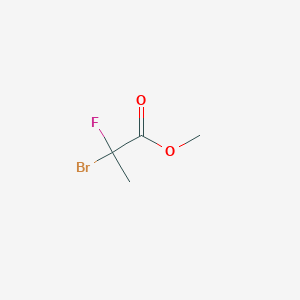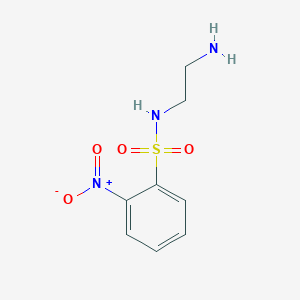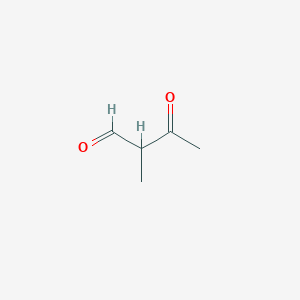
Butanal, 2-methyl-3-oxo-
Overview
Description
“Butanal, 2-methyl-3-oxo-” is a chemical compound with the molecular formula C5H8O2 . It is also known by other names such as 2-Methyl-3-oxobutanal, 2-Methylbutan-1,3-dione, and 2-Methyl-3-oxobutyraldehyd .
Molecular Structure Analysis
The molecular structure of “Butanal, 2-methyl-3-oxo-” consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 100.116 Da and the monoisotopic mass is 100.052429 Da .
Physical And Chemical Properties Analysis
“Butanal, 2-methyl-3-oxo-” has a molecular weight of 100.12 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 86.1 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds .
Scientific Research Applications
Toxicological Studies
Butanal oxime, a compound related to Butanal, 2-methyl-3-oxo-, has been studied for its toxicological effects. It is used as a volatile antiskinning agent in paints, inks, and similar products. Toxicity studies on Butanal oxime administered to rats and mice have revealed insights into its clinical pathology, reproductive system effects, histopathology, and genetic toxicology. These studies suggest that Butanal oxime can induce methemoglobinemia and anemia in rats and mice, along with hepatocellular necrosis and degeneration of the nasal olfactory epithelium in animals exposed to high doses (Burka, 2004).
Food Science
In the realm of food science, branched aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, play a significant role as flavor compounds in many food products. The production and degradation of these aldehydes from amino acids have been extensively reviewed, highlighting their importance in enhancing the flavor profile of both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).
Renewable Energy
Research into renewable diesel production explores the hydroxyalkylation/alkylation of 2-methylfuran with acetone and butanal, derived from lignocellulose. This process, catalyzed by solid acid catalysts, demonstrates the potential of Butanal in creating diesel alternatives, indicating a promising avenue for sustainable fuel production (Li et al., 2013).
Material Science
Butanal and its derivatives have been investigated for their antioxidant properties. For instance, the antioxidant and toxic properties of 3-(phenylhydrazono) butan-2-one oxime have been studied in mice, showing potential as a safe drug for further studies due to its antioxidant compound properties and absence of toxicity signs after administration (Puntel et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that aldehydes, in general, are relatively reactive due to the slightly positive carbon atom in the aldehyde group, which is susceptible to attacks by nucleophiles .
Mode of Action
The mode of action of 2-methyl-3-oxobutanal involves its interaction with its targets, leading to various changes. Aldehydes can be easily reduced to the corresponding alcohols or oxidized to the corresponding acids . This reactivity plays a significant role in its interactions with its targets.
Biochemical Pathways
2-methyl-3-oxobutanal is involved in the production and degradation of branched-chain aldehydes from amino acids . The formation of compounds like 2-methyl-3-oxobutanal is influenced by metabolic conversions, microbial, and food composition . It is formed during the non-enzymic, heat-induced, Strecker degradation of amino groups with reducing sugar moieties . In addition to chemical formation, branched-chain aldehydes are formed during the fermentation of many foods .
Pharmacokinetics
The reactivity of aldehydes, in general, suggests that they may be metabolized into corresponding alcohols or acids .
Result of Action
It is known that branched-chain aldehydes, such as 2-methyl-3-oxobutanal, are important flavor compounds in many food products .
Action Environment
The action, efficacy, and stability of 2-methyl-3-oxobutanal are influenced by environmental factors. The conditions for the formation of branched-chain aldehydes are favored when foods during their production are subjected to some kind of heat treatment and protein and carbohydrates are generally present . In foods like chocolate/cacao, the combination of fermentation followed by heat treatment gives rise to optimal flavor formation .
Biochemical Analysis
Biochemical Properties
Butanal, 2-methyl-3-oxo-, plays a significant role in biochemical reactions, particularly in the metabolism of amino acids. It is involved in the Strecker degradation, a reaction that converts amino acids into aldehydes, which are important flavor compounds in food products . This compound interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the conversion of amino acids into their corresponding aldehydes. The nature of these interactions involves the transfer of amino groups and the oxidation of intermediate compounds.
Cellular Effects
Butanal, 2-methyl-3-oxo-, influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the production of metabolites . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of Butanal, 2-methyl-3-oxo-, involves its interaction with biomolecules such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit certain dehydrogenases, leading to a buildup of intermediate compounds in metabolic pathways . Additionally, Butanal, 2-methyl-3-oxo-, can bind to specific receptors, altering their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanal, 2-methyl-3-oxo-, can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to Butanal, 2-methyl-3-oxo-, can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Butanal, 2-methyl-3-oxo-, vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can exhibit toxic effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biochemical response. High doses of Butanal, 2-methyl-3-oxo-, can lead to adverse effects such as oxidative stress and cellular damage.
Metabolic Pathways
Butanal, 2-methyl-3-oxo-, is involved in several metabolic pathways, including the catabolism of branched-chain amino acids . It interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the conversion of amino acids into aldehydes. This compound can also affect metabolic flux by altering the levels of intermediate metabolites, thereby influencing the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, Butanal, 2-methyl-3-oxo-, is transported and distributed through interactions with specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of Butanal, 2-methyl-3-oxo-, are crucial for its biochemical activity and its effects on cellular functions.
Subcellular Localization
The subcellular localization of Butanal, 2-methyl-3-oxo-, is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of Butanal, 2-methyl-3-oxo-, within specific subcellular compartments is essential for its role in metabolic pathways and cellular processes.
Properties
IUPAC Name |
2-methyl-3-oxobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTLTMLEQPLVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453291 | |
| Record name | Butanal, 2-methyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-91-7 | |
| Record name | Butanal, 2-methyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


